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Compound of Interest

Compound Name: Pridinol

Cat. No.: B1678096

Audience: Researchers, scientists, and drug development professionals.

Introduction Pridinol Mesylate is a centrally acting anticholinergic agent with muscle relaxant
properties, primarily used to treat muscle spasms and associated pain. According to the
product information for immediate-release (IR) tablets, the elimination half-life of Pridinol in the
human body is approximately two hours, necessitating frequent administration (3 to 8 times a
day) to maintain effective therapeutic concentrations.[1] Such a dosing regimen can lead to
poor patient compliance and fluctuations in plasma drug levels, known as the "peak and valley"
phenomenon.[1]

The development of a sustained-release (SR) formulation for Pridinol is a strategic approach
to overcome these limitations. An SR dosage form aims to release the drug at a predetermined
rate over an extended period, thereby reducing dosing frequency, improving patient adherence,
and maintaining a more stable plasma concentration within the therapeutic window.[2][3] This
application note details the protocols for developing and evaluating an oral sustained-release
matrix tablet formulation for Pridinol Mesylate based on published research.

Data Presentation

Quantitative data from relevant studies are summarized below for easy reference and
comparison.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1678096?utm_src=pdf-interest
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://patents.google.com/patent/CN103432093B/en
https://patents.google.com/patent/CN103432093B/en
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://www.researchgate.net/publication/282950179_Formulation_approaches_for_sustained_release_dosage_forms_A_review
https://www.merckmillipore.com/Web-SG-Site/en_US/-/SGD/ShowDocument-Pronet?id=202101.029
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Table 1: Optimized Sustained-Release Pridinol Mesylate Formulation This table outlines the
composition of a single 200 mg tablet designed for over 12 hours of drug release.[4][5]

Component Quantity per Tablet (mg) Role

Active Pharmaceutical

Pridinol Mesylate 12 )
Ingredient (API)

Hydroxypropyl Methylcellulose

60 Hydrophilic Matrix Former
(HPMC K4M)
Ethylcellulose (EC) 40 Release-Modifying Polymer
Starch 82 Filler / Diluent
Sodium Carboxymethyl _

Binder

Cellulose (CMC-Na)
Magnesium Stearate 2 Lubricant
Total Weight 200

Table 2: Representative In-Vitro Dissolution Profile This table presents a typical dissolution
profile for the optimized Pridinol SR tablets, demonstrating drug release over a 12-hour period.

[4]

Time (hours) Cumulative Drug Release (%)
1 15-25

2 25-40

4 45 - 60

8 70 - 85

12 >90

Table 3: Pharmacokinetic Parameters of Immediate-Release (IR) Pridinol This data from a
bioequivalence study of a 4 mg Pridinol Mesylate IR tablet serves as a baseline for evaluating
the performance of an SR formulation.[6][7][8]
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Parameter Geometric Mean Value Unit

Cmax (Maximum Plasma

) 27.44 - 29.27 ng/mL
Concentration)
Tmax (Time to Cmax) 0.90-1.00 hours
AUCO-tlast (Area Under the
183.51 - 187.93 h*ng/mL
Curve)
T1/2 (Elimination Half-Life) 18.85-19.14 hours

Note: While one study reports a long half-life of ~19 hours[7], the development rationale for SR
formulations is often based on the shorter 2-hour half-life cited in Japanese product
instructions, which would necessitate more frequent dosing.[1]

Table 4: Standard ICH Stability Study Conditions These are the standard conditions for stability
testing of new drug products as per ICH guidelines.[9][10]

Study Type Storage Condition Minimum Duration
25°C +2°C / 60% RH + 5%
Long-term RH 12 months

) 30°C +2°C /65% RH + 5%
Intermediate RH 6 months

40°C £ 2°C/75% RH + 5%
Accelerated RH 6 months

Experimental Protocols & Methodologies

This section provides detailed protocols for the formulation and evaluation of Pridinol Mesylate
SR tablets.

Protocol 1: Formulation of SR Tablets via Wet
Granulation

This protocol describes the manufacturing process for the matrix tablets detailed in Table 1.[1]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33835016/
https://patents.google.com/patent/CN103432093B/en
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693625/
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://patents.google.com/patent/CN103432093B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Materials:

Pridinol Mesylate

e HPMC K4M

o Ethylcellulose

e Starch

e Sodium Carboxymethyl Cellulose (CMC-Na)

e Magnesium Stearate

e 50% Ethanol Solution

Equipment:

Sieves (100-mesh, 24-mesh)

Planetary Mixer or High-Shear Granulator

Drying Oven

Rotary Tablet Press
Procedure:

o Pre-treatment: Dry the starch at 100-105°C to a moisture content below 8%. Pulverize
HPMC K4M, ethylcellulose, starch, CMC-Na, and magnesium stearate individually and pass
them through a 100-mesh sieve.[1]

« Blending: In a suitable blender, mix the sieved HPMC K4M, ethylcellulose, starch, and CMC-
Na until a homogenous powder is obtained.

e Drug Incorporation: Add the Pridinol Mesylate to the excipient blend using the geometric
dilution method to ensure uniform distribution.[1]
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e Granulation: Add the 50% ethanol solution portion-wise to the powder blend under
continuous mixing to form a damp mass (soft material).[1]

e Wet Screening: Pass the damp mass through a 24-mesh sieve to produce wet granules.[1]

e Drying: Dry the wet granules in an oven at 50°C until the desired moisture content is
reached.

o Dry Screening: Pass the dried granules through a 24-mesh sieve to break any aggregates
and achieve a uniform granule size.[1]

» Lubrication: Add the sieved magnesium stearate to the dried granules and blend for 3-5
minutes.

o Compression: Compress the final blend into 200 mg tablets using a rotary tablet press.

Protocol 2: In-Vitro Dissolution Testing

This protocol is for evaluating the drug release profile of the formulated SR tablets.
Equipment & Reagents:

o USP Dissolution Apparatus 1 (Rotating Basket) or Apparatus 2 (Paddle).[11]

o Dissolution Vessels (900 mL capacity)

» Water Bath with Heater and Circulator

o HPLC system with UV detector

o Dissolution Media: 900 mL of 0.1 M HCI (simulated gastric fluid) for the first 2 hours, followed
by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).[12][13]

e Syringes and 0.45 um membrane filters.
Procedure:

o Setup: Pre-heat the dissolution medium to 37°C + 0.5°C. Place 900 mL of the medium into
each dissolution vessel.
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» Tablet Introduction: Place one tablet in each rotating basket.

o Test Initiation: Lower the baskets into the dissolution medium and immediately start the
apparatus at a rotation speed of 100 rpm.[12]

o Sampling: Withdraw 5 mL samples at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12
hours).[12] Immediately replace the withdrawn volume with an equal amount of fresh, pre-
heated medium.

o Sample Preparation: Filter each sample through a 0.45 um membrane filter before analysis.

« Quantification: Analyze the concentration of Pridinol Mesylate in each sample using a
validated HPLC method.[4]

« Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Stability Studies

This protocol outlines the stability testing for the final Pridinol SR formulation based on ICH
guidelines.[9]

Procedure:

o Batch Selection: Use at least three primary batches of the drug product for the study. The
batches should be manufactured using a process that simulates the final production process.

[°]
o Packaging: Package the tablets in the proposed container closure system for marketing.

o Storage: Place the packaged samples in stability chambers maintained at the conditions
specified in Table 4.

o Testing Schedule:

o Accelerated Study (6 months): Test samples at a minimum of three time points: 0, 3, and 6
months.[9]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.slideshare.net/slideshow/invitro-dissolution-and-drug-release-testing/251022757
https://www.slideshare.net/slideshow/invitro-dissolution-and-drug-release-testing/251022757
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://www.researchgate.net/publication/287577429_Sustained-Release_Tablets_of_Pridinol_Mesylate_Preparation_and_Examination_of_In_Vitro_Release_Rate
https://www.benchchem.com/product/b1678096?utm_src=pdf-body
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Long-Term Study: For a proposed shelf life of 24 months, test samples every 3 months for
the first year, every 6 months for the second year, and at the end of the proposed shelf life.

[9]

¢ Analysis: At each testing point, evaluate the tablets for physical appearance, drug content
(assay), degradation products (impurities), and in-vitro dissolution profile.

« Evaluation: Analyze the data to establish a shelf life and recommended storage conditions
for the product.

Visualizations

// Node Definitions formulation [label="Formulation Development\n(Wet Granulation)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_granules [label="Granule QC\n(Flow, Density)",
fillcolor="#FBBCO05", fontcolor="#202124"]; compression [label="Tabletting\n(Compression)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc_tablets [label="Tablet QC\n(Hardness, Friability,
Weight)", fillcolor="#FBBCO05", fontcolor="#202124"]; dissolution [label="In-Vitro
Dissolution\nTesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; kinetics [label="Release
Kinetics\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stability [label="ICH Stability
Studies\n(Accelerated & Long-Term)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final
[label="Final Formulation & Shelf-Life", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges formulation -> qc_granules; gc_granules -> compression; compression -> (c_tablets;
gc_tablets -> dissolution; dissolution -> kinetics; qc_tablets -> stability
[label="Optimized\nFormulation"]; kinetics -> final; stability -> final; } caption
[label="Experimental workflow for Pridinol SR tablet development.”, shape=plaintext,
fontcolor="#202124"; }

// Edges matrix -> hydration [label="Contact with Fluid"]; hydration -> gel; gel -> diffusion
[color="#34A853"]; gel -> erosion [color="#EA4335"]; diffusion -> release; erosion -> release; }
caption [label="Drug release from a hydrophilic (HPMC) matrix system.", shape=plaintext,
fontcolor="#202124"]; }

// Node Definitions invitro [label="In-Vitro\nDissolution Profile\n(% Drug Released vs. Time)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="In-Vivo\nPlasma Concentration
Profile\n(Conc. vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; correlation [label="IVIVC
Model\n(Level A, B, or C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; goal
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[label="Predictive Tool for\nBioavailability & Quality Control", fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges invitro -> correlation; invivo -> correlation; correlation -> goal; } caption [label="Logical

relationship in IVIVC development.”, shape=plaintext, fontcolor="#202124"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1678096#development-of-sustained-
release-formulations-for-pridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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